ISRIB is a small-molecule inhibitor of the Integrated Stress Response (ISR) [, , , ]. It was discovered through a cell-based screen for inhibitors of the PERK signaling pathway, a key component of the ISR []. ISRIB is a potent activator of eIF2B, the guanine nucleotide exchange factor for eIF2, and works by antagonizing the inhibitory effects of phosphorylated eIF2α (eIF2α-P) on eIF2B activity [, , , ]. This allows for the restoration of protein synthesis under conditions that would normally lead to its suppression due to stress-induced eIF2α phosphorylation [, ].
ISRIB is cataloged under the Chemical Abstracts Service with the number 1597403-47-8. It was first described in a study by Sidrauski et al. in 2013, where it was shown to inhibit eIF2α phosphorylation and subsequently enhance cognitive functions in rodent models . The compound is classified as an ISR inhibitor, specifically targeting the signaling pathway initiated by eIF2α phosphorylation.
The synthesis of ISRIB involves several chemical reactions that produce its unique bis-glycolamide structure. The primary synthetic route includes:
The synthesis process has been optimized to yield high amounts of ISRIB efficiently while maintaining structural integrity.
ISRIB has a complex molecular structure characterized by its bis-glycolamide framework. The chemical formula is , with a molecular weight of approximately 447.34 g/mol. The structure exhibits two-fold rotational symmetry and can exist in both cis and trans diastereomeric forms, with the trans form being biologically active .
The structural analysis reveals that ISRIB binds to eIF2B, stabilizing its active form and enhancing its guanine nucleotide exchange factor activity, which is crucial for counteracting the effects of eIF2α phosphorylation during stress responses .
ISRIB's primary mechanism involves its interaction with eIF2B, where it allosterically modifies the complex's dynamics:
These interactions highlight ISRIB's role in modulating cellular responses to stress at a molecular level.
ISRIB acts primarily by inhibiting the integrated stress response pathway through several key processes:
The compound's ability to reverse stress-induced translational repression positions it as a potentially valuable therapeutic agent.
ISRIB is presented as a light beige powder with several notable physical properties:
The pharmacokinetic profile indicates favorable absorption and distribution characteristics in vivo.
ISRIB has several promising applications in scientific research and potential therapeutic contexts:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: